N-(4-benzoylphenyl)-2-chlorobenzamide

P2X7 Purinoceptor Antagonist Calcium Flux Assay Inflammation

This N-(4-benzoylphenyl)-2-chlorobenzamide (A-438079) is a validated, selective P2X7 receptor antagonist (human recombinant IC50=123 nM) with demonstrated selectivity over >75 off-target receptors at 100 μM. It is the benchmark reference for calcium flux, IL-1β release, and inflammasome activation assays. In vivo efficacy confirmed in rat neuropathic pain (80 μmol/kg i.v.) and seizure models. Procure with CAS-verified identity and ≥95% HPLC purity to avoid isomeric contaminants (e.g., N-(2-benzoylphenyl)-2-chlorobenzamide) that may compromise experimental reproducibility.

Molecular Formula C20H14ClNO2
Molecular Weight 335.8 g/mol
Cat. No. B325250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-benzoylphenyl)-2-chlorobenzamide
Molecular FormulaC20H14ClNO2
Molecular Weight335.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl
InChIInChI=1S/C20H14ClNO2/c21-18-9-5-4-8-17(18)20(24)22-16-12-10-15(11-13-16)19(23)14-6-2-1-3-7-14/h1-13H,(H,22,24)
InChIKeySASBIODCPZYFNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Benzoylphenyl)-2-chlorobenzamide: Product Baseline for Procurement and Analytical Verification


N-(4-Benzoylphenyl)-2-chlorobenzamide (CAS 316145-28-5) is a synthetic benzamide derivative with the molecular formula C20H14ClNO2 and a molecular weight of 335.78 g/mol . This compound, also designated A-438079 in the literature, is a selective P2X7 purinoceptor antagonist with a reported IC50 of 123 nM against the human recombinant P2X7 receptor expressed in HEK293 cells [1]. It is commercially available for research applications, with typical purity specifications of ≥95% (HPLC) . Procurement of this compound should be accompanied by CAS verification, purity certification, and structural confirmation via NMR or MS to ensure identity, as positional isomers (e.g., N-(2-benzoylphenyl)-2-chlorobenzamide) are known and may exhibit divergent biological activities.

Why Generic Substitution of N-(4-Benzoylphenyl)-2-chlorobenzamide with Unqualified Benzamide Analogs Is Not Scientifically Defensible


The 2-chlorobenzamide scaffold with a 4-benzoylphenyl substitution confers specific pharmacological properties that cannot be assumed for other benzamide derivatives. The ortho-chloro substitution on the benzamide ring and the para-benzoyl substitution on the aniline ring together define the molecule's three-dimensional pharmacophore, which directly influences P2X7 receptor binding and antagonist potency [1]. Positional isomers, such as N-(2-benzoylphenyl)-2-chlorobenzamide, differ in substitution geometry, which can alter receptor interaction profiles and may not confer the same P2X7 antagonism . Even minor structural modifications within the same class, such as moving the chlorine atom or altering the benzoyl position, can shift selectivity toward entirely different targets—for example, certain benzamide derivatives show nanomolar affinity for sigma-1 receptors rather than P2X7 [2]. Therefore, substituting N-(4-benzoylphenyl)-2-chlorobenzamide with an analog not explicitly validated for P2X7 antagonism risks experimental failure and irreproducible results.

N-(4-Benzoylphenyl)-2-chlorobenzamide: Quantitative Differentiation Evidence Versus Structural Analogs and P2X7 Antagonist Benchmarks


P2X7 Receptor Antagonist Potency: Human Recombinant P2X7 IC50

N-(4-Benzoylphenyl)-2-chlorobenzamide (A-438079) exhibits an IC50 of 123 nM for antagonism of the human recombinant P2X7 receptor expressed in HEK293 cells [1]. This potency positions it as a reference-standard antagonist for this target. In comparison, the structurally related 2-chlorobenzamide derivative AACBA showed an IC50 of approximately 29 nM in the human calcium flux assay, indicating higher potency, while the broader P2X antagonist IMD 0354 exhibited IC50 values of 19 nM (P2X1), 156 nM (P2X4), and 175 nM (P2X7), demonstrating that A-438079 possesses P2X7 potency comparable to or exceeding some multi-target antagonists at this specific receptor [2][3]. The compound also displays species-dependent activity, with IC50 values of 309 nM and 910 nM at the rat P2X7 receptor, underscoring its utility for human-specific studies [4].

P2X7 Purinoceptor Antagonist Calcium Flux Assay Inflammation Neuropathic Pain

Selectivity Profile: P2X7 Specificity Versus Other P2X Subtypes and Off-Target Receptors

A-438079 (N-(4-benzoylphenyl)-2-chlorobenzamide) demonstrates a high degree of selectivity for the P2X7 receptor. At concentrations up to 100 μM, it does not significantly reduce agonist-evoked changes in intracellular calcium concentrations mediated by a variety of other receptors, including other P2X subtypes, G-protein-coupled receptors, enzymes, transporters, and ion channels [1]. In contrast, broader-spectrum P2X antagonists such as suramin and PPADS exhibit activity across multiple P2X subtypes, confounding interpretation of P2X7-specific effects. The selective profile of A-438079 is critical for experiments requiring unambiguous attribution of observed phenotypes to P2X7 inhibition.

Receptor Selectivity P2X7 Purinoceptor Off-Target Screening Pharmacological Tool

Positional Isomer Differentiation: N-(4-Benzoylphenyl)-2-chlorobenzamide vs. N-(2-Benzoylphenyl)-2-chlorobenzamide

N-(4-Benzoylphenyl)-2-chlorobenzamide (CAS 316145-28-5) is the para-substituted isomer of the benzoylphenyl-2-chlorobenzamide scaffold. Its ortho-substituted positional isomer, N-(2-benzoylphenyl)-2-chlorobenzamide, shares the same molecular formula (C20H14ClNO2) and exact mass (335.0713064 g/mol) . Despite identical elemental composition, the two compounds are distinct chemical entities with divergent CAS numbers and, critically, differing three-dimensional pharmacophore geometries that can alter receptor binding . Analytical methods such as HPLC retention time, NMR chemical shifts, and MS fragmentation patterns can differentiate the two isomers; procurement of the 4-benzoylphenyl variant requires explicit CAS verification (316145-28-5) to avoid inadvertent substitution with the ortho isomer.

Positional Isomer Structure-Activity Relationship Benzamide Scaffold Chemical Identity Verification

In Vivo Pharmacodynamic Validation: A-438079 Attenuates Neuropathic Pain and Seizure-Induced Neuronal Damage

A-438079 (N-(4-benzoylphenyl)-2-chlorobenzamide) has been validated in multiple in vivo disease models, demonstrating functional P2X7 antagonism with quantifiable outcomes. In a rat neuropathic pain model, intravenous administration of A-438079 (80 μmol/kg) reduced noxious and innocuous evoked activity of spinal neurons [1]. In an immature rat seizure model, intraperitoneal injection of A-438079 (5 and 15 mg/kg) reduced seizure severity and hippocampal neuronal death, exhibiting superior neuroprotective effects compared with an equally seizure-suppressive dose of phenobarbital (25 mg/kg) [2]. In a rat sepsis model, A-438079 alleviated lung oxidative stress, restoring the balance of tissue oxidant/antioxidant factors [3]. These in vivo data distinguish A-438079 from benzamide analogs lacking established in vivo efficacy profiles.

Neuropathic Pain Seizure Neuroprotection In Vivo Pharmacology

High-Confidence Research and Procurement Application Scenarios for N-(4-Benzoylphenyl)-2-chlorobenzamide


Validation of P2X7-Dependent Signaling Pathways in Human Cell-Based Assays

Given its well-characterized human P2X7 IC50 of 123 nM and established selectivity over >75 off-target receptors at concentrations up to 100 μM, N-(4-benzoylphenyl)-2-chlorobenzamide (A-438079) is ideally suited for pharmacological validation of P2X7 receptor involvement in calcium flux, cytokine release (e.g., IL-1β), and inflammasome activation assays in human cell lines [1][2]. The compound's selectivity profile minimizes confounding off-target effects, making it a preferred tool over broader-spectrum P2X antagonists such as suramin or PPADS for unambiguous target engagement studies [2].

Preclinical In Vivo Modeling of Neuropathic Pain and Neuroinflammation

A-438079 has demonstrated in vivo efficacy in rat models of neuropathic pain, reducing spinal neuron activity following intravenous administration (80 μmol/kg), and in seizure models, reducing hippocampal neuronal death [3][4]. These established in vivo dosing paradigms and functional outcomes support the use of A-438079 in preclinical studies of chronic pain, epilepsy, and neuroinflammatory conditions. Procurement for these applications should prioritize compounds with documented in vivo purity and formulation compatibility.

Chemical Biology and Probe Development Using the 2-Chlorobenzamide Scaffold

The 2-chlorobenzamide core is a validated pharmacophore for P2X7 antagonism, with A-438079 serving as a benchmark reference compound for structure-activity relationship (SAR) studies and medicinal chemistry optimization efforts [1]. Researchers designing novel P2X7 antagonists or investigating the scaffold's interaction with the receptor can procure A-438079 as a positive control to benchmark new analogs against established potency (123 nM human IC50) and selectivity standards.

Analytical Reference Standard for Benzamide Isomer Differentiation

Due to the existence of the positional isomer N-(2-benzoylphenyl)-2-chlorobenzamide, N-(4-benzoylphenyl)-2-chlorobenzamide (CAS 316145-28-5) serves as a critical analytical reference standard for HPLC method development, NMR spectral libraries, and mass spectrometry calibration . Procurement for analytical applications should be accompanied by certificates of analysis confirming CAS identity, retention time, and spectroscopic purity to ensure accurate differentiation from isomeric contaminants.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-benzoylphenyl)-2-chlorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.